An In-depth Technical Guide to 1-Docosanethiol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 1-Docosanethiol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanethiol, a long-chain aliphatic thiol, is a molecule of significant interest in the fields of materials science and nanotechnology, with emerging potential in biomedical applications. Its 22-carbon alkyl chain imparts a high degree of hydrophobicity, while the terminal thiol group provides a reactive handle for covalent attachment to various surfaces, most notably gold. This unique combination of properties makes 1-docosanethiol an ideal candidate for the formation of highly ordered self-assembled monolayers (SAMs), which are instrumental in modifying surface properties for a range of applications, from preventing corrosion to creating biocompatible interfaces. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 1-docosanethiol, with a focus on its current and potential applications in research and drug development.
Chemical Structure and Identification
1-Docosanethiol consists of a 22-carbon saturated hydrocarbon chain with a thiol (-SH) functional group at one terminus.
Chemical Formula: C₂₂H₄₆S[1]
IUPAC Name: Docosane-1-thiol[1]
CAS Number: 7773-83-3[1]
Synonyms: 1-Docosylthiol
Physicochemical Properties
The long alkyl chain of 1-docosanethiol dictates its physical properties, rendering it a waxy solid at room temperature with low solubility in polar solvents.
| Property | Value | Reference |
| Molecular Weight | 342.67 g/mol | [2] |
| Melting Point | 46.0 to 50.0 °C | [3] |
| Boiling Point | 404.1 ± 8.0 °C at 760 mmHg | [3] |
| Appearance | White to almost white solid | [2] |
| Solubility | Soluble in most organic solvents. | [4] |
Synthesis and Purification
A common and effective method for the synthesis of 1-docosanethiol involves a two-step process starting from 1-bromodocosane.[5]
Experimental Protocol: Synthesis of 1-Docosanethiol
Materials:
-
1-Bromodocosane
-
Thiourea
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH), powdered
-
Dichloromethane (CH₂Cl₂)
-
Water, deionized
-
Silica gel for flash chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1-bromodocosane and an excess of thiourea in anhydrous THF.
-
Stir the reaction mixture under a nitrogen atmosphere at 80 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting alkyl bromide.[5]
-
After the reaction is complete, filter the suspension to remove any solids.
-
To the resulting THF solution, add powdered KOH and stir the mixture under a nitrogen atmosphere at 80 °C for 30 minutes to hydrolyze the intermediate thiouronium salt.[5]
-
Dilute the crude mixture with deionized water and extract the product with dichloromethane (3 x 100 mL).[5]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel column using hexane as the eluent to yield pure 1-docosanethiol.[5] The yield for this reaction is reported to be approximately 81%.[5]
Spectroscopic Characterization
The identity and purity of 1-docosanethiol can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of 1-docosanethiol shows characteristic signals for the different protons in the molecule.[5]
-
δ 2.52 (q, J = 7.2 Hz, 2H, -CH₂-SH): A quartet corresponding to the two protons on the carbon adjacent to the thiol group.
-
δ 1.60 (q, J = 7.2 Hz, 2H, -CH₂-CH₂-SH): A quartet for the two protons on the carbon beta to the thiol group.
-
δ 1.32 (t, J = 7.2 Hz, 1H, -SH): A triplet for the thiol proton.
-
δ 1.18–1.36 (m, 38H, -CH₂-): A broad multiplet representing the 38 protons of the methylene groups in the long alkyl chain.
-
δ 0.86 (t, J = 6.6 Hz, 3H, -CH₃): A triplet for the three protons of the terminal methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-docosanethiol in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer.[5] Standard acquisition parameters for a one-dimensional proton spectrum should be used.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 1-docosanethiol.
-
MS (m/z): 342 [M]⁺ (calculated for C₂₂H₄₆S: 342.33)[5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 1-docosanethiol in a suitable volatile organic solvent, such as methanol or dichloromethane.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like matrix-assisted laser desorption/ionization (MALDI) can be used. For MALDI, a suitable matrix such as α-cyano-4-hydroxycinnamic acid is required.[5][6]
Infrared (IR) Spectroscopy
-
~2550-2600 cm⁻¹: S-H stretching (weak)
-
~2850-2960 cm⁻¹: C-H stretching (strong)
-
~1465 cm⁻¹: CH₂ scissoring
-
~720 cm⁻¹: CH₂ rocking
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid 1-docosanethiol with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the FT-IR spectrum using a standard spectrometer, typically in the range of 4000-400 cm⁻¹.
Applications in Research and Development
The primary application of 1-docosanethiol lies in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The long, 22-carbon chain promotes the formation of highly ordered and densely packed monolayers due to strong van der Waals interactions between adjacent alkyl chains.
Self-Assembled Monolayers (SAMs)
SAMs of 1-docosanethiol create a well-defined, hydrophobic, and insulating interface on a gold substrate.[5]
Experimental Protocol: Formation of 1-Docosanethiol SAMs on Gold
-
Substrate Preparation: Use a clean gold substrate. Freshly flame-annealed Au(111) on mica is an ideal substrate for forming highly ordered SAMs.[5]
-
Solution Preparation: Prepare a dilute solution of 1-docosanethiol (e.g., 1 mM) in a suitable solvent such as ethanol or toluene.[5][7]
-
Immersion: Immerse the clean gold substrate into the thiol solution. The self-assembly process begins immediately. For the formation of a well-ordered monolayer, an immersion time of at least 12-24 hours is recommended.[5][7]
-
Rinsing and Drying: After immersion, thoroughly rinse the substrate with the pure solvent to remove any non-chemisorbed molecules and then dry it under a stream of inert gas (e.g., nitrogen).[5][7]
Potential Applications in Drug Development
While direct applications of pure 1-docosanethiol in drug formulations are not extensively documented, its properties as a long-chain alkanethiol suggest several potential uses in drug delivery and biomedical engineering.
-
Liposome Modification: Long-chain lipids are integral components of liposomes used for drug delivery. The incorporation of long-chain molecules can enhance the stability of the liposomal membrane. Although not a phospholipid itself, the hydrophobic nature of 1-docosanethiol could allow for its incorporation into lipid bilayers, potentially modifying their properties.
-
Nanoparticle Functionalization: The thiol group of 1-docosanethiol allows for its conjugation to the surface of gold nanoparticles. Such functionalized nanoparticles can be further modified with targeting ligands or loaded with drugs for targeted drug delivery. The long alkyl chain can influence the interaction of the nanoparticle with biological membranes.
-
Biocompatible Coatings: SAMs of long-chain alkanethiols can be used to create biocompatible surfaces on medical implants. While oligo(ethylene glycol)-terminated thiols are more common for resisting protein adsorption and cell attachment, mixed monolayers incorporating 1-docosanethiol could be used to control the surface hydrophobicity and influence cellular interactions.[8]
Safety and Handling
1-Docosanethiol is classified as a skin and eye irritant.[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
1-Docosanethiol is a valuable molecule for surface modification and nanotechnology due to its ability to form highly ordered self-assembled monolayers. Its well-defined chemical structure and the straightforward synthesis make it an attractive building block for creating functional interfaces. While its direct application in drug development is still an emerging area, the unique properties of 1-docosanethiol and other long-chain alkanethiols offer intriguing possibilities for the design of novel drug delivery systems and biocompatible materials. Further research into the biological interactions of 1-docosanethiol-modified surfaces and nanoparticles will be crucial in realizing its full potential in the biomedical field.
References
- 1. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. China Pirimiphos-methyl With Cas 29232-93-7 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. sfrbm.org [sfrbm.org]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
